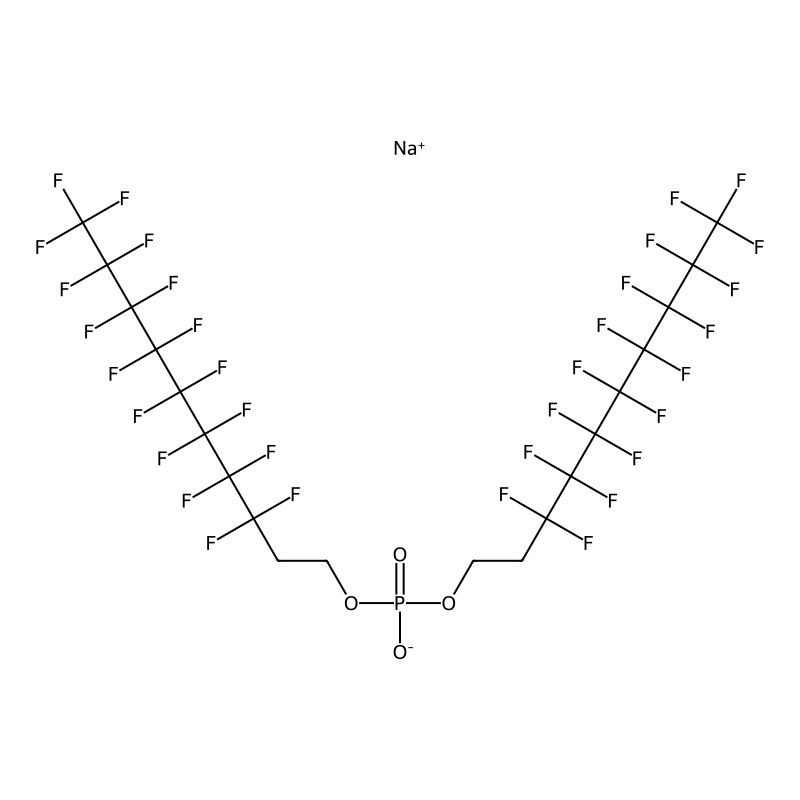

Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate

Catalog No.

S998849

CAS No.

114519-85-6

M.F

C20H8F34NaO4P

M. Wt

1012.2 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

114519-85-6

Product Name

Sodium bis(1H,1H,2H,2H-perfluorodecyl)phosphate

IUPAC Name

sodium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate

Molecular Formula

C20H8F34NaO4P

Molecular Weight

1012.2 g/mol

InChI

InChI=1S/C20H9F34O4P.Na/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;/h1-4H2,(H,55,56);/q;+1/p-1

InChI Key

SVRHGUKXMZZVSF-UHFFFAOYSA-M

SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Canonical SMILES

C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Dates

Last modified: 02-18-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds